molecular formula C10H9Cl2N3O2 B067841 6,7-DICHLORO-2,3-DIMETHOXYQUINOXALIN-5-AMINE CAS No. 178619-89-1

6,7-DICHLORO-2,3-DIMETHOXYQUINOXALIN-5-AMINE

Katalognummer: B067841
CAS-Nummer: 178619-89-1
Molekulargewicht: 274.1 g/mol
InChI-Schlüssel: QCXRMHQLFIXXOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by its unique structure, which includes two chlorine atoms and two methoxy groups attached to the quinoxaline core.

Eigenschaften

CAS-Nummer

178619-89-1

Molekularformel

C10H9Cl2N3O2

Molekulargewicht

274.1 g/mol

IUPAC-Name

6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine

InChI

InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3

InChI-Schlüssel

QCXRMHQLFIXXOV-UHFFFAOYSA-N

SMILES

COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl

Kanonische SMILES

COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl

Synonyme

6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with appropriate reagents. One common method includes the use of 2,3-dichloroquinoxaline as a substrate for nucleophilic aromatic substitution reactions. The reaction with 6-aminothiouracil in ethanol and triethylamine (TEA) results in the formation of 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles and cost-effective methods is emphasized to minimize environmental impact and production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethanol, triethylamine, and phosphorous oxychloride. Reaction conditions often involve refluxing the reaction mixture at elevated temperatures and subsequent purification steps to isolate the desired product .

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have enhanced biological and pharmacological properties .

Wissenschaftliche Forschungsanwendungen

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.

    Medicine: It is being investigated for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.